molecular formula C20H22N2O2S B4267373 2-(3-butoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

2-(3-butoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B4267373
M. Wt: 354.5 g/mol
InChI Key: MXBAUHQOLPPNPE-UHFFFAOYSA-N
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Description

2-(3-butoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is a synthetic small molecule belonging to the class of thieno[2,3-d]pyrimidines, which are recognized as bioisosteres of biological nitrogenous bases and quinazoline-based pharmacophores. This structural class has demonstrated significant potential in oncological research, particularly as a scaffold for developing microtubule targeting agents (MTAs) that can circumvent common drug resistance mechanisms mediated by P-glycoprotein (Pgp) and the βIII-tubulin isotype . Compounds based on the 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one core have shown potent antiproliferative activity against a range of cancer cell lines, including aggressive breast cancer models such as MDA-MB-231 and MCF-7 . The mechanism of action for this chemical family is multifaceted. Research indicates that close structural analogs act as inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase, which is frequently overexpressed in tumors . Furthermore, related compounds have been characterized as checkpoint kinase 1 (Chk1) inhibitors, a key serine/threonine-protein kinase required for checkpoint-mediated cell cycle arrest and DNA repair in response to DNA damage . Another established mechanism involves microtubule disruption, where these compounds function as colchicine site microtubule destabilizing agents, leading to the arrest of the cell cycle in the G1 or G2 phase, depending on the cell type . This compound is intended for research applications focused on investigating these pathways, studying cell cycle dynamics, and evaluating the efficacy of novel thienopyrimidine derivatives in preclinical models.

Properties

IUPAC Name

2-(3-butoxyphenyl)-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2S/c1-2-3-11-24-14-8-6-7-13(12-14)18-21-19(23)17-15-9-4-5-10-16(15)25-20(17)22-18/h6-8,12H,2-5,9-11H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXBAUHQOLPPNPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC(=C1)C2=NC3=C(C4=C(S3)CCCC4)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-butoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves the cyclocondensation of appropriate starting materials. One common method involves the reaction of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . This reaction leads to the formation of the thienopyrimidinone core, which can then be further functionalized to introduce the butoxyphenyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(3-butoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The aromatic ring in the butoxyphenyl group can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens, alkyl groups, or nitro groups.

Scientific Research Applications

2-(3-butoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-butoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cytochrome bd oxidase in Mycobacterium tuberculosis, disrupting the bacterium’s energy metabolism and leading to its death . The compound’s structure allows it to bind effectively to the active site of the enzyme, blocking its function and preventing the bacterium from generating ATP.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-butoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is unique due to the presence of the butoxyphenyl group, which enhances its lipophilicity and potentially its ability to cross biological membranes. This structural feature may contribute to its higher potency and selectivity compared to other similar compounds.

Biological Activity

2-(3-butoxyphenyl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one is a compound of interest due to its potential pharmacological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Research indicates that compounds similar to 2-(3-butoxyphenyl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one exhibit various biological activities through several mechanisms:

  • Enzyme Inhibition : Compounds in this category have been shown to inhibit specific enzymes associated with cancer progression. For instance, a related compound demonstrated potent inhibitory activity against PLK4 (Polo-like kinase 4), with an IC50 value of 0.0067 μM .
  • Antiproliferative Effects : In vitro studies have shown that these compounds can exert antiproliferative effects on various cancer cell lines. For example, compounds similar to this one exhibited significant activity against breast cancer cells (MCF-7 and MDA-MB-231) with IC50 values below 50 nM .
  • Antimicrobial Activity : Some derivatives have also been tested for antimicrobial properties against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated significant activity against Staphylococcus aureus and Bacillus cereus .

Case Studies

  • Anticancer Activity : A study evaluated the antiproliferative activity of several compounds derived from the benzothieno-pyrimidin framework. Among them, one compound showed comparable efficacy to established anticancer agents like centrinone against multiple breast cancer cell lines .
  • Pharmacokinetics : The pharmacokinetic profile of related compounds has indicated favorable properties such as good plasma stability (half-life > 289 minutes) and low risk of drug-drug interactions (DDIs) . This suggests potential for further development in clinical settings.

Data Tables

Compound NameIC50 (μM)Target EnzymeCell Line TestedActivity Type
2-(3-butoxyphenyl)-5,6,7,8-tetrahydro...TBDPLK4MCF-7Antiproliferative
Centrinone0.003PLK4MCF-7Antiproliferative
Compound from study<0.050N/AMDA-MB-231Antiproliferative
Compound with antimicrobial activityTBDN/AStaphylococcus aureusAntimicrobial

Q & A

Q. What are the established synthetic routes for 2-(3-butoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one?

The synthesis typically involves a multi-step approach:

  • Core scaffold formation : The tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one core is synthesized via cyclization reactions. For example, ethyl 2-amino-4,5,6,7-tetrahydrobenzothiophene-3-carboxylate (prepared via the Gewald reaction) is heated with formamide to form the pyrimidinone ring .
  • Substituent introduction : The 3-butoxyphenyl group is introduced at position 2 using nucleophilic substitution or coupling reactions. Phosphorus oxychloride is often employed to activate the pyrimidinone ring for subsequent substitutions .
  • Optimization : Reactions are conducted under inert atmospheres (e.g., N₂) to prevent oxidation, with yields improved by controlling temperature (e.g., reflux in ethanol or THF) .

Q. How is the structural identity of this compound confirmed?

Structural characterization employs:

  • X-ray crystallography : To resolve the 3D conformation of the core scaffold and substituent orientations .
  • Spectroscopy :
  • ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., δ 2.95–2.91 ppm for aliphatic protons in the tetrahydro ring) .
  • IR spectroscopy : Identifies functional groups (e.g., N-H stretches at ~3300 cm⁻¹, C=O at ~1676 cm⁻¹) .
    • Mass spectrometry : Validates molecular weight (e.g., m/z 284 [M+1]+ for related derivatives) .

Advanced Research Questions

Q. How do substitutions at positions 2 and 3 influence biological activity?

Structure-activity relationship (SAR) studies reveal:

  • Position 2 (aryl/heteroaryl groups) :
  • A 3-butoxyphenyl group enhances lipophilicity, potentially improving membrane permeability .
  • Electron-withdrawing groups (e.g., trifluoromethyl) at position 4 of the phenyl ring increase antimicrobial activity .
    • Position 3 (alkyl/heterocyclic groups) :
  • Pyridinylmethyl substituents (e.g., 4-pyridinylmethyl) contribute to anti-inflammatory activity by modulating COX-2 inhibition .
  • Bulkier groups (e.g., benzyl) may reduce solubility but improve target binding affinity .
    • Key data :
Substituent (Position 2)Substituent (Position 3)Activity (IC₅₀/EC₅₀)Reference
3-Butoxyphenyl4-PyridinylmethylAnti-inflammatory
2,4-DichlorophenylIsopropylAntifungal (MIC: 8 µg/mL)

Q. What experimental strategies resolve contradictions in reported biological activities?

Discrepancies in activity (e.g., antimicrobial vs. anti-inflammatory) arise from:

  • Assay variability : Differences in cell lines (e.g., Gram-positive vs. Gram-negative bacteria) or inflammatory models (e.g., COX-2 vs. TNF-α inhibition) .
  • Structural nuances : Minor substituent changes (e.g., 3-butoxy vs. 3-methoxy) alter pharmacokinetic profiles. Use dose-response curves and molecular docking to validate target engagement .
  • Metabolic stability : Assess hepatic microsomal stability to differentiate intrinsic activity from metabolic artifacts .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Molecular docking : Screens against protein databases (e.g., COX-2, CYP450) to identify binding modes. For example, the 3-butoxyphenyl group forms hydrophobic interactions with COX-2’s active site .
  • QSAR modeling : Correlates substituent electronic parameters (e.g., Hammett constants) with activity. Pyrimidinone derivatives with ClogP ~3.5 show optimal blood-brain barrier penetration .
  • MD simulations : Evaluates binding stability over time (e.g., 100-ns simulations for kinase targets) .

Q. How is in vivo efficacy evaluated for this compound?

  • Pharmacokinetics : Administer via oral gavage (10–50 mg/kg) in rodent models. Monitor plasma half-life (t₁/₂) and bioavailability using LC-MS/MS .
  • Disease models :
  • Inflammation : Carrageenan-induced paw edema in rats, measuring COX-2 inhibition .
  • Antimicrobial efficacy : Murine systemic infection models with S. aureus or C. albicans .
    • Toxicity : Assess hepatorenal function (ALT, creatinine) and histopathology post-treatment .

Methodological Considerations

Q. How to optimize reaction yields during scale-up synthesis?

  • Solvent selection : Use polar aprotic solvents (e.g., DMF) for SNAr reactions at position 2, achieving yields >85% .
  • Catalysis : Employ Pd/C or CuI for cross-coupling reactions (e.g., Suzuki-Miyaura for aryl substitutions) .
  • Purification : Gradient flash chromatography (hexane:EtOAc) resolves regioisomers, while recrystallization in ethanol removes byproducts .

Q. What analytical techniques validate purity for biological testing?

  • HPLC-DAD : Purity ≥95% with a C18 column (acetonitrile:water gradient, 1.0 mL/min) .
  • Elemental analysis : Confirm C, H, N, S content within ±0.4% of theoretical values .
  • Thermogravimetric analysis (TGA) : Ensures thermal stability up to 200°C for formulation studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-butoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 2
Reactant of Route 2
2-(3-butoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.